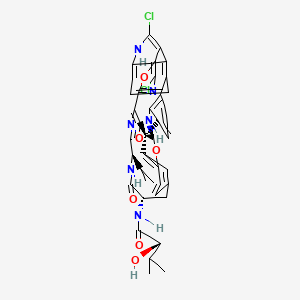
5alpha-Androstan-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an endogenous metabolite of androgens such as testosterone, dihydrotestosterone, dehydroepiandrosterone, and androstenedione . This compound plays a significant role in the biosynthesis of androgens and estrogens, contributing to various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha-Androstan-3,17-dione can be synthesized through the reduction of androstenedione using 5alpha-reductase . This enzyme catalyzes the conversion of the 3-oxo-4-ene structure into the 5alpha-reduced product. The reaction typically requires nicotinamide adenine dinucleotide phosphate as a cofactor .
Industrial Production Methods: In industrial settings, this compound is often produced from phytosterols through biotechnological methods. This involves the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in engineered microorganisms such as Mycobacterium neoaurum . This method offers a high yield and is environmentally friendly.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form 5alpha-androstane-3alpha,17beta-diol.
Substitution: The compound can participate in substitution reactions, particularly at the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 5alpha-androstane-3,17-dione-3-ol.
Reduction: 5alpha-androstane-3alpha,17beta-diol.
Substitution: Various substituted androstane derivatives.
Scientific Research Applications
5alpha-Androstan-3,17-dione has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of steroid drugs.
Biology: The compound is studied for its role in androgen and estrogen metabolism.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of androgen deficiency.
Industry: The compound is utilized in the production of various steroid-based pharmaceuticals.
Mechanism of Action
5alpha-Androstan-3,17-dione exerts its effects by acting as a precursor in the biosynthesis of androgens and estrogens . It is converted into dihydrotestosterone and other active metabolites through enzymatic reactions involving 5alpha-reductase and 17beta-hydroxysteroid dehydrogenase . These metabolites then interact with androgen and estrogen receptors, modulating various physiological processes.
Comparison with Similar Compounds
Androstenedione: A precursor to both testosterone and estrogen.
Dihydrotestosterone: A potent androgen derived from testosterone.
Dehydroepiandrosterone: A precursor to androgens and estrogens.
Uniqueness: 5alpha-Androstan-3,17-dione is unique due to its specific role in the biosynthesis of dihydrotestosterone, a potent androgen. Unlike androstenedione and dehydroepiandrosterone, which serve as precursors to multiple hormones, this compound is primarily involved in the production of dihydrotestosterone .
Properties
Molecular Formula |
C19H28O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(5S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14?,15?,16?,18?,19?/m0/s1 |
InChI Key |
RAJWOBJTTGJROA-PLFHKJOISA-N |
Isomeric SMILES |
CC12CCC(=O)C[C@@H]1CCC3C2CCC4(C3CCC4=O)C |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C |
Synonyms |
3,17-dioxy-5 alpha-androstane 5 alpha-androstane-3,17-dione 5 alpha-androstanedione 5 beta-androstane-3,17-dione androstane-3,17-dione androstane-3,17-dione, (2-3(H)-labeled, (2alpha,5beta))-isomer androstane-3,17-dione, (2-3(H)-labeled, (2beta,5beta))-isomer androstane-3,17-dione, (4-(3)H-labeled, (4alpha,5beta))-isomer androstane-3,17-dione, (4-(3)H-labeled, (4beta,5beta))-isomer androstane-3,17-dione, (5alpha)-isomer androstane-3,17-dione, (5beta)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




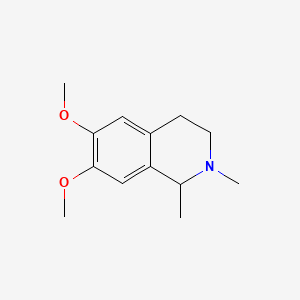
![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
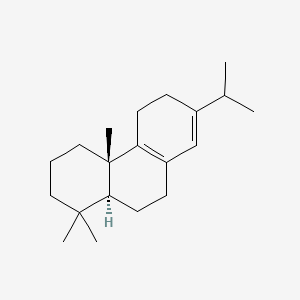

![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)
![9-hydroxy-8,8-dimethyl-2-oxo-9H,10H-pyrano[2,3-h]chromen-10-yl (2E)-2-methylbut-2-enoate](/img/structure/B1203306.png)
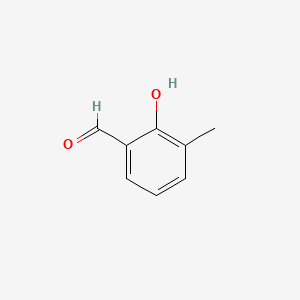
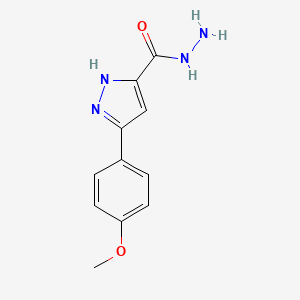
![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)
